Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride
Overview
Description
Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride typically involves the reaction of ethyl piperidine-3-carboxylate with allyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and acids (e.g., hydrochloric acid).
Scientific Research Applications
Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the piperidine scaffold .
Comparison with Similar Compounds
Ethyl 3-allyl-3-piperidinecarboxylate hydrochloride can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Lacks the allyl group, making it less reactive in certain chemical reactions.
3-Allyl-3-piperidinecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
N-Allylpiperidine: Lacks the ester group, which influences its biological activity and chemical properties.
The uniqueness of this compound lies in its combination of the allyl and ester groups, providing a versatile scaffold for further chemical modifications and biological studies .
Properties
IUPAC Name |
ethyl 3-prop-2-enylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11;/h3,12H,1,4-9H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUKQALGIIDCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC=C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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